1-(2-tert-Butylphenyl)-4-(1H-imidazol-4-ylcarbonyl)piperazine
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Overview
Description
The compound referred to as “US8853215, 3” is a derivative of N-acyl-N-phenylpiperazine. This compound has shown significant potential in various scientific and industrial applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8853215, 3” involves several steps. The primary synthetic route includes the preparation of an indazole ring, followed by the protection of the N-H bond on the indazole ring using 2-(trimethylsilyl) ethoxymethyl. This is followed by a Buchwald reaction, removal of the protecting group, and ring closure to obtain the final compound .
Industrial Production Methods
Industrial production methods for “US8853215, 3” are typically based on the same synthetic routes used in laboratory settings but are scaled up to meet industrial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
“US8853215, 3” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
“US8853215, 3” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of “US8853215, 3” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction leads to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “US8853215, 3” include other derivatives of N-acyl-N-phenylpiperazine, such as:
US8853215, 58: Another derivative with similar structural features and biological activities.
Substituted 4-phenylpiperidines: Compounds with similar chemical structures and potential therapeutic applications.
Uniqueness
“US8853215, 3” is unique due to its specific chemical structure and the particular set of biological activities it exhibits. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H24N4O |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[4-(2-tert-butylphenyl)piperazin-1-yl]-(1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C18H24N4O/c1-18(2,3)14-6-4-5-7-16(14)21-8-10-22(11-9-21)17(23)15-12-19-13-20-15/h4-7,12-13H,8-11H2,1-3H3,(H,19,20) |
InChI Key |
DISALCDEOIPUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN=CN3 |
Origin of Product |
United States |
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